S-Ethyl acetothioacetate
Overview
Description
S-Ethyl acetothioacetate, also known as 3-oxobutanethioic acid S-ethyl ester, is an organic compound with the molecular formula C6H10O2S. It is a thioester derivative of acetoacetic acid and is characterized by its distinctive sulfur-containing functional group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ethyl acetothioacetate can be synthesized through the esterification of acetoacetic acid with ethanethiol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds as follows:
CH3COCH2COOH+C2H5SH→CH3COCH2COSC2H5+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thioester group in this compound can be substituted by nucleophiles, leading to the formation of various derivatives. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioester derivatives with various functional groups.
Scientific Research Applications
S-Ethyl acetothioacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Medicine: this compound derivatives have potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of S-Ethyl acetothioacetate involves its reactivity as a thioester. The sulfur atom in the thioester group can participate in nucleophilic attacks, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the thioester group plays a central role in the compound’s reactivity.
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the sulfur atom, making it less reactive in certain nucleophilic substitution reactions.
Methyl acetoacetate: Another ester derivative of acetoacetic acid, differing in the alkyl group attached to the ester.
S-Methyl acetothioacetate: Similar to S-Ethyl acetothioacetate but with a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.
Uniqueness: this compound is unique due to its sulfur-containing thioester group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Properties
IUPAC Name |
S-ethyl 3-oxobutanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMERQNHZTBWLMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337068 | |
Record name | S-Ethyl acetothioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3075-23-8 | |
Record name | S-Ethyl acetothioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Ethyl acetothioacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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